molecular formula C8H8N4S B1308489 1H-indazol-5-ylthiourea CAS No. 381211-81-0

1H-indazol-5-ylthiourea

Cat. No.: B1308489
CAS No.: 381211-81-0
M. Wt: 192.24 g/mol
InChI Key: ZGOSCSKDQWDTIK-UHFFFAOYSA-N
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Description

1H-Indazol-5-ylthiourea is a heterocyclic compound with the molecular formula C8H8N4S. It is characterized by the presence of an indazole ring fused with a thiourea moiety.

Preparation Methods

The synthesis of 1H-indazol-5-ylthiourea typically involves the reaction of 1H-indazol-5-ylamine with thiocarbonyldiimidazole in dichloromethane at room temperature. The reaction proceeds through the formation of an intermediate, which is subsequently treated with ammonia in dichloromethane to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1H-Indazol-5-ylthiourea undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1H-indazol-5-ylthiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The thiourea moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the indazole ring can interact with various biological pathways, modulating cellular processes . These interactions contribute to the compound’s biological activities, including its anticancer and antibacterial effects.

Comparison with Similar Compounds

1H-Indazol-5-ylthiourea can be compared with other similar compounds, such as:

Properties

IUPAC Name

1H-indazol-5-ylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c9-8(13)11-6-1-2-7-5(3-6)4-10-12-7/h1-4H,(H,10,12)(H3,9,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOSCSKDQWDTIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=S)N)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401467
Record name 1H-indazol-5-ylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

381211-81-0
Record name N-1H-Indazol-5-ylthiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=381211-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-indazol-5-ylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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